

In-depth Technical Guide: Infigratinib and its Deuterated Analog

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Infigratinib, a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family, and its deuterated analog, **Infigratinib-d3**. This document outlines their core molecular properties, mechanism of action, and detailed experimental protocols relevant to their study.

Core Molecular Data

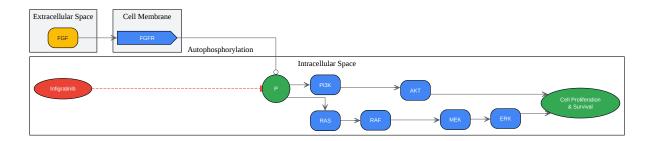
A fundamental aspect of any chemical entity in drug development is its precise molecular characteristics. The following table summarizes the key quantitative data for Infigratinib and its deuterated form, **Infigratinib-d3**.

Property	Infigratinib	Infigratinib-d3
Chemical Formula	C26H31Cl2N7O3[1]	C26H28D3Cl2N7O3[2]
Molecular Weight	560.47 g/mol [3]	563.49 g/mol [2]
Synonyms	BGJ-398, NVP-BGJ398[1][4]	BGJ-398-d3, NVP-BGJ398- d3[2]

Mechanism of Action: Targeting the FGFR Signaling Pathway



Infigratinib is a selective, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[4] Alterations such as mutations, amplifications, and fusions in FGFRs can lead to constitutive activation of downstream signaling pathways, promoting tumor cell proliferation, survival, and angiogenesis.[5] Infigratinib binds to the ATP-binding pocket of the FGFR kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[5] The primary pathways inhibited by this action are the RAS-Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)-AKT pathways, both of which are critical for cell growth and survival.[4]



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Infigratinib's inhibition of the FGFR signaling pathway.

Experimental Protocols Radiometric Kinase Assay for Infigratinib Potency Determination

This protocol details a radiometric kinase assay to determine the IC50 value of Infigratinib against a specific FGFR kinase.

Materials:



- Purified GST-fusion FGFR3-K650E kinase domain
- Infigratinib (BGJ398)
- Peptidic substrate (e.g., poly(EY) 4:1)
- [y-33P]ATP
- Assay Buffer: 20 mM Tris-HCl (pH 7.5), 3 mM MnCl2, 3 mM MgCl2, 1 mM DTT, 250 μg/mL PEG 20000
- Stop Solution: 125 mM EDTA
- Immobilon-PVDF membranes
- 0.5% and 1% Phosphoric acid (H3PO4)
- Methanol
- Ethanol
- Scintillation fluid
- · 96-well plates
- Microplate scintillation counter

Procedure:

- Prepare serial dilutions of Infigratinib in DMSO.
- In a 96-well plate, mix 10 μL of the 3-fold concentrated Infigratinib solution (or DMSO control) with 10 μL of the substrate mixture containing the peptidic substrate, ATP, and [y-33P]ATP.
- Initiate the kinase reaction by adding 10 μ L of a 3-fold concentrated solution of the GST-FGFR3-K650E enzyme in the assay buffer. The final assay volume is 30 μ L.
- Incubate the plate at room temperature for 10 minutes.



- Stop the reaction by adding 20 μL of the Stop Solution.
- Pre-treat the Immobilon-PVDF membranes by soaking for 5 minutes in methanol, rinsing with water, and then soaking for 5 minutes in 0.5% H3PO4.
- Transfer 30 μL of the stopped reaction mixture onto the prepared PVDF membranes mounted on a vacuum manifold.
- Apply vacuum and rinse each well with 200 μL of 0.5% H3PO4.
- Wash the membranes four times with 1% H3PO4 on a shaker, followed by one wash with ethanol.
- Dry the membranes and add 10 μL of scintillation fluid to each spot.
- Seal the plate and measure the incorporated radioactivity using a microplate scintillation counter.
- Calculate the percentage of inhibition for each Infigratinib concentration and determine the IC50 value using linear regression analysis.

Cell Viability Assay

This protocol describes how to assess the effect of Infigratinib on the viability of cancer cells with FGFR alterations.

Materials:

- Cancer cell line with known FGFR alteration (e.g., RT112)
- Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS
- Infigratinib (BGJ398)
- DMSO (vehicle control)
- 384-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)



Luminometer

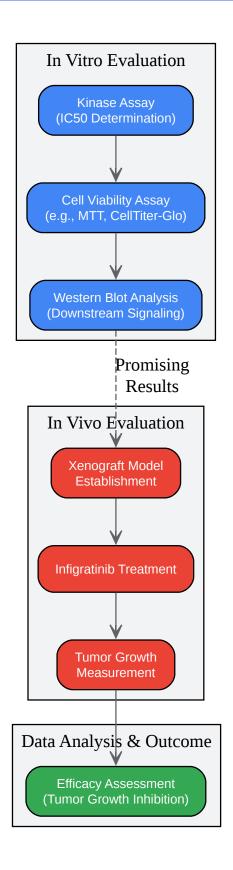
Procedure:

- Seed the cells in a 384-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of Infigratinib in DMSO.
- Using a pintool transfer device, add 50 nL of the Infigratinib dilutions or DMSO control to the respective wells.
- Incubate the plates at 37°C in a 5% CO2 incubator for 48 hours.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add 25 μL of the CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the percentage of cell viability relative to the DMSO control for each Infigratinib concentration.
- Determine the IC50 value by fitting the data to a logistic curve.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Infigratinib, from initial in vitro screening to in vivo tumor growth inhibition studies.





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A typical experimental workflow for Infigratinib evaluation.



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